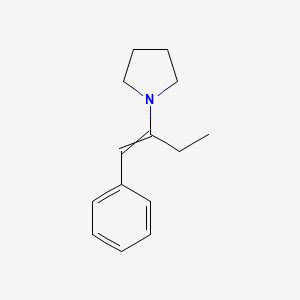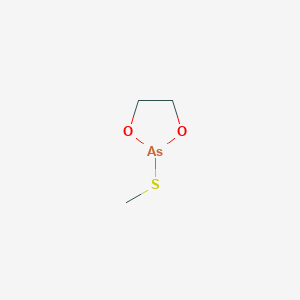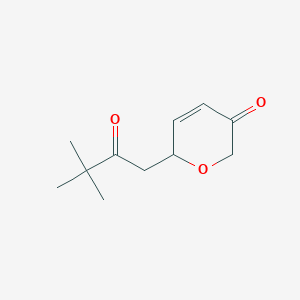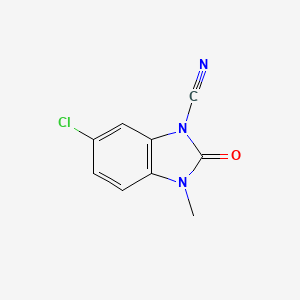
Chloromercury;ditert-butylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromercury;ditert-butylphosphane is a compound that combines mercury with a phosphane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;ditert-butylphosphane typically involves the reaction of chloromercury with ditert-butylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromercury;ditert-butylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury and phosphane derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The chlorine atom in this compound can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of phosphane derivatives.
Applications De Recherche Scientifique
Chloromercury;ditert-butylphosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of chloromercury;ditert-butylphosphane involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to chloromercury;ditert-butylphosphane include other mercury-phosphane complexes and organomercury compounds. Examples include:
- Chloromercury;diphenylphosphane
- Chloromercury;dimethylphosphane
- Mercury(II) chloride
Uniqueness
This compound is unique due to the presence of the ditert-butylphosphane ligand, which imparts specific steric and electronic properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from other mercury-phosphane complexes.
Propriétés
Numéro CAS |
90054-05-0 |
|---|---|
Formule moléculaire |
C8H19ClHgP |
Poids moléculaire |
382.25 g/mol |
Nom IUPAC |
chloromercury;ditert-butylphosphane |
InChI |
InChI=1S/C8H19P.ClH.Hg/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;1H;/q;;+1/p-1 |
Clé InChI |
ZZNFDBRSNVZCLO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)PC(C)(C)C.Cl[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)

![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)
![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)
![3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14387682.png)
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)

![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)



